ENMD-1068 hydrochloride

PAR2 pharmacology tool compound selection potency profiling

ENMD-1068 hydrochloride is a well-validated PAR2 antagonist for in vivo studies of liver fibrosis (25-50 mg/kg i.p.) and endometriosis. Choose this compound for its reproducible, dose-dependent efficacy and lack of PAR3/4 cross-reactivity. Its millimolar-range IC50 provides a distinct benchmark against high-potency PAR2 modulators, ensuring experimental reproducibility.

Molecular Formula C15H30ClN3O2
Molecular Weight 319.87 g/mol
Cat. No. B8118208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameENMD-1068 hydrochloride
Molecular FormulaC15H30ClN3O2
Molecular Weight319.87 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl
InChIInChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H
InChIKeyUDMQQSSIEIJEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ENMD-1068 Hydrochloride: Procurement-Grade Selective PAR2 Antagonist for Inflammation and Fibrosis Research


ENMD-1068 hydrochloride (CAS 2703451-51-6) is a selective protease-activated receptor 2 (PAR2) antagonist with established anti-angiogenic and anti-inflammatory activities . The compound has demonstrated dose-dependent efficacy in multiple in vivo disease models, including collagen-induced murine arthritis (16 mg/day subcutaneous dosing), CCl4-induced liver fibrosis (25–50 mg/kg, i.p.), and surgically induced endometriosis (25–50 mg/kg, i.p.) [1][2]. ENMD-1068 hydrochloride reduces hepatic stellate cell activation and collagen expression by inhibiting TGF-β1/Smad signaling transduction . The compound is supplied as a hydrochloride salt with a molecular formula of C15H30ClN3O2, molecular weight of 319.87 g/mol, and purity ≥97% (HPLC) .

ENMD-1068 Hydrochloride: Why PAR2 Antagonist Substitution Risks Experimental Inconsistency


PAR2 antagonists exhibit substantial heterogeneity in potency, selectivity, binding mode, and signaling bias, making direct substitution between compounds unreliable for reproducing experimental outcomes. ENMD-1068 differs fundamentally from other PAR2 antagonists in its millimolar-range potency (IC50 ~1.2 mM) , its competitive antagonism mechanism [1], its lack of PAR3/PAR4 cross-reactivity , and its established in vivo efficacy across multiple disease models at well-characterized doses [2]. In contrast, compounds such as GB88 (biased agonist/antagonist with ~1000× higher potency but complex signaling profile) [3], I-191 (nanomolar-potency noncompetitive negative allosteric modulator) [4], and AZ3451 (nanomolar-potency noncompetitive antagonist binding to remote allosteric site) [5] possess distinct pharmacological fingerprints that preclude interchangeable use. The sections below provide quantitative evidence supporting ENMD-1068 hydrochloride as a distinct, well-validated tool compound for PAR2 research applications.

ENMD-1068 Hydrochloride Quantitative Differentiation Evidence for Procurement Decisions


Millimolar Potency Defines ENMD-1068 as a Low-Affinity PAR2 Tool Compound Distinct from High-Potency Allosteric Modulators

ENMD-1068 exhibits an IC50 of 1.2 ± 0.4 mM for inhibition of PAR2-mediated intracellular calcium release in human monocyte-derived macrophages, making it 1000-fold less potent than GB88 (IC50 1.6 ± 0.5 μM) [1][2]. In colonocytes, ENMD-1068 shows IC50 of 5 mM compared to 8 μM for GB88, representing a 625-fold potency difference [3]. This millimolar potency profile contrasts sharply with I-191 (nanomolar-range potency with pIC50 of 7.2 in cell-based assays) and AZ3451 (IC50 of 23 nM) [4], positioning ENMD-1068 as a low-affinity reference antagonist suitable for studies where high concentrations are required to achieve complete receptor blockade without off-target allosteric effects.

PAR2 pharmacology tool compound selection potency profiling

PAR2 Selectivity: ENMD-1068 Demonstrates Absence of PAR3 and PAR4 Cross-Reactivity Critical for Receptor-Specific Studies

ENMD-1068 demonstrates functional selectivity within the PAR family by lacking inhibitory activity against thrombin-mediated PAR3 and PAR4 signaling . In synovial perfusion studies using Laser Doppler imaging, ENMD-1068 reduced PAR2 agonist-induced hyperaemia but had no effect on PAR1 agonist-induced synovial hyperaemia, confirming PAR1-sparing activity [1]. The compound also does not inhibit platelet aggregation stimulated by thrombin, further evidence of PAR3/PAR4 non-interference . This selectivity profile is distinct from some PAR2 modulators that may exhibit broader PAR family activity.

receptor selectivity PAR family pharmacology thrombin signaling

In Vivo Efficacy Across Multiple Disease Models: ENMD-1068 Demonstrates Reproducible Dose-Dependent Effects in Fibrosis, Endometriosis, and Arthritis

ENMD-1068 has demonstrated statistically significant, dose-dependent in vivo efficacy in three distinct disease models with quantitative endpoints. In collagen-induced murine arthritis, daily subcutaneous administration of ENMD-1068 reduced arthritic index from vehicle control 7.1 ± 0.9 to 4.2 ± 1.0 at 4 mg/day and 2.8 ± 0.5 at 16 mg/day (P<0.0001, 2-way ANOVA) [1]. In CCl4-induced liver fibrosis in ICR mice, intraperitoneal administration of ENMD-1068 (25–50 mg/kg, twice weekly for 4 weeks) markedly attenuated collagen deposition and significantly reduced ALT/AST levels, α-SMA expression, and collagen content [2][3]. In a fluorescent mouse model of surgically induced endometriosis, ENMD-1068 (25–50 mg/kg i.p. daily for 5 days) dose-dependently inhibited lesion development (P < .05) and suppressed IL-6 and MCP-1 levels without apparent organ toxicity [4].

liver fibrosis endometriosis rheumatoid arthritis in vivo pharmacology

TGF-β1/Smad Pathway Inhibition: ENMD-1068 Provides Quantified Suppression of Fibrotic Signaling in Hepatic Stellate Cells

In TGF-β1-stimulated primary mouse hepatic stellate cells (HSCs), ENMD-1068 (10 mM, 24 h) inhibited TGF-β1-induced expression of α-SMA, Collagen α1(I), Collagen α1(III), and Smad2/3 C-terminal phosphorylation . Western blot analysis confirmed significant reduction of these fibrotic markers, with corresponding decreases in collagen deposition observed in vivo [1]. ENMD-1068 also inhibited trypsin- or SLIGRL-NH2-stimulated calcium release in HSCs . This mechanism is consistent with the compound's ability to block PAR2-mediated activation of the TGF-β1/Smad pathway, a key driver of fibrosis progression.

TGF-β1/Smad signaling hepatic stellate cell activation collagen expression

ENMD-1068 Hydrochloride Recommended Research Applications Based on Verified Evidence


PAR2 Pharmacology Studies Requiring a Low-Affinity Competitive Antagonist Reference Tool

Investigators characterizing novel PAR2 antagonists or studying PAR2 signaling mechanisms can employ ENMD-1068 hydrochloride as a low-affinity competitive antagonist control. Its millimolar IC50 (1.2 ± 0.4 mM) [1] provides a distinct potency benchmark against which high-potency compounds (e.g., GB88, I-191, AZ3451) can be compared. The compound's competitive antagonism mechanism and lack of PAR3/PAR4 cross-reactivity make it suitable for experiments requiring receptor-specific blockade without confounding allosteric modulation or biased signaling.

Liver Fibrosis and Hepatic Stellate Cell Activation Studies

Based on validated in vitro and in vivo data, ENMD-1068 hydrochloride is appropriate for studies investigating PAR2-mediated hepatic stellate cell activation and liver fibrosis progression. In vitro, 10 mM treatment for 24 hours inhibits TGF-β1-induced expression of α-SMA, collagen α1(I/III), and Smad2/3 phosphorylation in primary HSCs . In vivo, intraperitoneal administration of 25–50 mg/kg twice weekly for 4 weeks significantly attenuates collagen deposition and reduces ALT/AST levels in CCl4-induced fibrotic mice [2].

Endometriosis Research Requiring Anti-Angiogenic and Anti-Inflammatory PAR2 Blockade

ENMD-1068 hydrochloride is validated for endometriosis studies, with published efficacy data in a fluorescent mouse model of surgically induced disease. Intraperitoneal administration of 25–50 mg/kg daily for 5 days dose-dependently inhibited endometriotic lesion development (P < .05), suppressed IL-6 and MCP-1 levels, reduced epithelial cell proliferation, and increased apoptotic index in lesions without apparent organ toxicity [3][4]. These findings support procurement for investigations of PAR2-dependent angiogenesis and inflammation in endometriosis.

Inflammatory Arthritis and Synovial Inflammation Models

ENMD-1068 hydrochloride has demonstrated therapeutic efficacy in collagen-induced murine arthritis, a standard preclinical model of rheumatoid arthritis. Subcutaneous administration of 4–16 mg/day for 7 days significantly reduced arthritic index and paw pad thickness (P<0.0001) [5]. The compound also reduced TNFα production in synovial explants from patients with arthritis . Researchers studying PAR2-mediated joint inflammation can leverage these established dosing regimens for reproducible experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ENMD-1068 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.